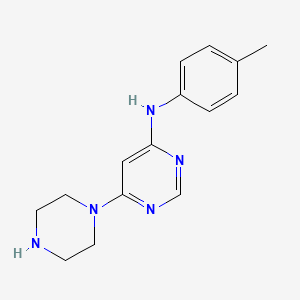
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea, also known as THPP, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. THPP is a urea derivative that has shown promising results in the study of biochemical and physiological effects, as well as in the development of new drugs.
Applications De Recherche Scientifique
Hydrogel Formation and Tuning Physical Properties
Hydrogel formation through the self-assembly of low molecular weight gelators is a critical area of research with applications in drug delivery, tissue engineering, and materials science. The study by Lloyd and Steed (2011) highlights how anion identity can influence the rheology and morphology of hydrogels formed by urea derivatives, offering a pathway to tune these materials' physical properties for various applications (Lloyd & Steed, 2011).
Synthesis of Heterocyclic Compounds
The development of new synthetic methodologies for heterocyclic compounds is fundamental to pharmaceutical research. Ghorbani‐Vaghei et al. (2015) demonstrated a one-pot synthesis approach for furano and pyrano pyrimidinones using urea derivatives, showcasing the versatility of these compounds in synthesizing biologically relevant heterocycles (Ghorbani‐Vaghei et al., 2015).
Anticancer Agents
Research into novel anticancer agents remains a priority in medicinal chemistry. The synthesis and analysis of pyrazole compounds, as reported by Thomas et al. (2019), illustrate the potential of urea derivatives in developing new therapeutic options. These compounds' electronic structure and physico-chemical properties were studied alongside their docking analysis to evaluate their potential as anticancer agents (Thomas et al., 2019).
Eco-Friendly Catalysis
The search for environmentally benign catalytic processes is crucial for sustainable chemistry. Brahmachari and Banerjee (2014) introduced an eco-friendly multicomponent reaction using urea as an organo-catalyst for synthesizing densely functionalized heterocyclic scaffolds at room temperature, underscoring the role of urea derivatives in green chemistry (Brahmachari & Banerjee, 2014).
Crystal Structure Analysis
The crystal structure analysis of compounds is essential for understanding their chemical behavior and potential applications. Sharma et al. (2015) detailed the synthesis and crystal structure of a pyrano[3,2-c]pyran derivative catalyzed by urea, providing insights into the molecular geometry and interactions critical for designing new compounds with desired properties (Sharma et al., 2015).
Propriétés
IUPAC Name |
1-(oxan-4-yl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c20-15(19-12-1-6-21-7-2-12)18-9-13-14(17-5-4-16-13)11-3-8-22-10-11/h3-5,8,10,12H,1-2,6-7,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUBJQBTGHDBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tetrahydro-2H-pyran-4-yl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1-[(3-methoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2429492.png)
![2-Chloro-4-fluoro-N-[3-(2-methyl-1,4-oxazepan-4-yl)propyl]pyridine-3-carboxamide](/img/structure/B2429494.png)
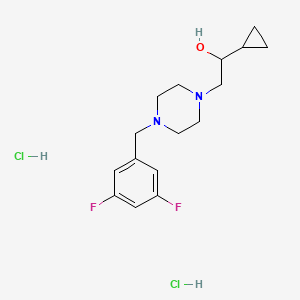
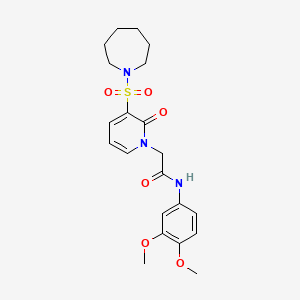
![N-(3-fluorophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2429501.png)
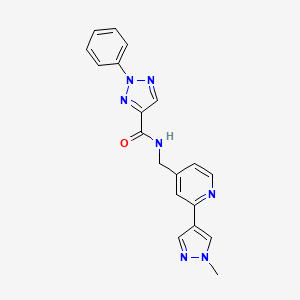
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2429504.png)
![N-(3-bromobenzyl)-3-[6-(3,4-dimethylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2429505.png)
![N-(3-chlorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2429506.png)

![5-((4-bromobenzyl)thio)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429511.png)
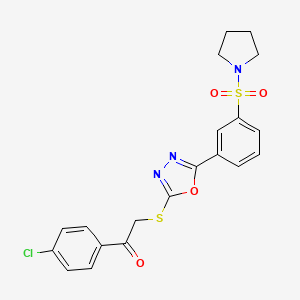
![2-chloro-6-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2429513.png)
